Morpholino(3-phenoxyphenyl)methanone

Description

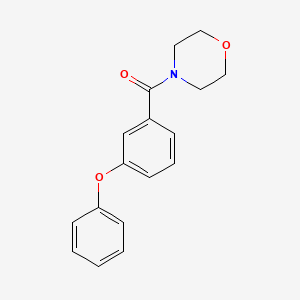

Morpholino(3-phenoxyphenyl)methanone is a ketone derivative featuring a morpholine ring linked via a carbonyl group to a 3-phenoxyphenyl substituent. These compounds are of interest due to their diverse applications in medicinal chemistry, catalysis, and materials science, particularly as enzyme inhibitors, intermediates in organic synthesis, and bioactive agents .

Properties

IUPAC Name |

morpholin-4-yl-(3-phenoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c19-17(18-9-11-20-12-10-18)14-5-4-8-16(13-14)21-15-6-2-1-3-7-15/h1-8,13H,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTDMSNZKGSPIKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC(=CC=C2)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49816202 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholino(3-phenoxyphenyl)methanone typically involves the reaction of 3-phenoxybenzoyl chloride with morpholine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

Temperature: Room temperature to 50°C

Solvent: Dichloromethane or tetrahydrofuran

Reaction Time: 2-4 hours

The reaction can be represented as follows:

3-Phenoxybenzoyl chloride+Morpholine→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Morpholino(3-phenoxyphenyl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The phenoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Morpholino(3-phenoxyphenyl)methanone has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential as an anticancer agent and in the treatment of other diseases.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Morpholino(3-phenoxyphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, including the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of morpholino-containing methanones are highly sensitive to substituents on the phenyl ring or modifications to the morpholine moiety. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Morpholino Methanone Derivatives

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents/Modifications | Key Properties/Activities | References |

|---|---|---|---|---|---|

| Morpholino(3-(trifluoromethyl)phenyl)methanone | C₁₂H₁₂F₃NO₂ | 259.22 | Trifluoromethyl (-CF₃) at para position | Enhanced lipophilicity; potential CNS activity | |

| (3-Hexylphenyl)(morpholino)methanone | C₁₇H₂₅NO₂ | 299.39 | Hexyl chain at meta position | Improved solubility in nonpolar solvents | |

| 2,3-Dichloro-4-(ethylsulfonyl)phenylmethanone | C₁₃H₁₅Cl₂NO₄S | 352.20 | Dichloro, ethylsulfonyl groups | Electrophilic reactivity; enzyme inhibition | |

| Morpholino(4-phenyl-1,2,3-thiadiazol-5-yl)methanone | C₁₃H₁₃N₃O₂S | 275.33 | Thiadiazole heterocycle | Antibacterial/antifungal activity | |

| Morpholino(phenyl)methanone | C₁₁H₁₃NO₂ | 191.23 | Unsubstituted phenyl ring | Base structure for SAR studies | |

| (4-Methoxyphenyl)(morpholino)methanone | C₁₂H₁₅NO₃ | 221.25 | Methoxy (-OCH₃) at para position | Electron-donating group enhances stability |

Physicochemical Properties

- Lipophilicity: The trifluoromethyl group in Morpholino(3-(trifluoromethyl)phenyl)methanone increases logP values, enhancing blood-brain barrier penetration .

- Thermal Stability: Morpholino(2-phenoxy-1-phenylcyclopropyl)methanone derivatives show high thermal stability (melting point >135°C), attributed to rigid cyclopropane rings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.